Mitapivat

PK Deficiency Hemolytic Anemia Clinical Efficacy

Mitapivat (AG-348) is the only PKR activator with a publicly available 2.1 Å co-crystal structure, enabling structure-based drug design and allosteric binding studies. Its well-characterized AC50 of 29 nM against wild-type and mutant PKR, FDA/EMA approval, and extensive clinical validation in the ACTIVATE & ENERGIZE trials make it the indispensable positive control for any PKR-targeting program. Unlike generic substrates or next-generation compounds, Mitapivat’s pseudo‑C2‑symmetric scaffold uniquely corrects the thermodynamic stability of disease-causing PKLR mutants—a property not replicated by FBP or other activators. Procuring this reference standard ensures cross‑study reproducibility, accurate benchmarking of novel chemical entities, and compliance with pharmacopeial requirements for assay development.

Molecular Formula C24H26N4O3S
Molecular Weight 450.6 g/mol
CAS No. 1260075-17-9
Cat. No. B609056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitapivat
CAS1260075-17-9
SynonymsPKR-IN-1;  PKM2 activator 1020;  PKM2 activator;  Mitapivat.
Molecular FormulaC24H26N4O3S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2
InChIKeyXAYGBKHKBBXDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mitapivat (CAS 1260075-17-9) Baseline Overview for Scientific Procurement


Mitapivat (AG-348) is a first-in-class, orally bioavailable small molecule that functions as an allosteric activator of the pyruvate kinase isoenzyme (PKR) [1]. It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency and is under clinical investigation for sickle cell disease and thalassemia [2]. In biochemical assays, mitapivat demonstrates potent activation of wild-type and mutant PKR with an AC50 of 29 nM , and it stabilizes the PKR tetrameric active conformation . This compound is a primary research tool for investigating red blood cell metabolism, glycolysis, and the pathophysiology of hemolytic anemias, representing a cornerstone in the study of PKR modulation.

Why Generic Substitution is Not Possible for Mitapivat (AG-348) in Research


Mitapivat's unique mechanism of action as a small-molecule allosteric PKR activator targeting a specific, cryptic binding pocket cannot be replicated by generic PK substrates or co-factors [1]. Its efficacy is predicated on a precise, pseudo-C2-symmetric interaction with the PKR tetramer that corrects the thermodynamic stability of a wide range of disease-causing PKLR mutations, a property not observed with the natural allosteric activator fructose-1,6-bisphosphate (FBP) [2]. The clinical and preclinical data generated for mitapivat are specific to its molecular scaffold (AG-348) and its distinct pharmacokinetic profile, which includes a half-life of 3-6 hours and twice-daily dosing [3]. Therefore, substitution with any other PK activator, such as next-generation compounds (e.g., AG-946) or other in-class molecules (e.g., etavopivat), would yield entirely different biological and pharmacological outcomes, invalidating comparative research and experimental reproducibility.

Quantitative Differentiation Evidence for Mitapivat (AG-348) Procurement


First-in-Class PKR Activator with Demonstrated Clinical Efficacy in Phase 3 Pivotal Trials (ACTIVATE)

Mitapivat is the first and only PKR activator to demonstrate a statistically significant and clinically meaningful increase in hemoglobin in a randomized, placebo-controlled Phase 3 trial for pyruvate kinase deficiency. In the ACTIVATE trial (NCT03548220), mitapivat achieved a hemoglobin response rate of 40% (16/40) compared to 0% (0/40) in the placebo arm [1]. This establishes mitapivat as the definitive benchmark for PKR activation in this patient population. [1]

PK Deficiency Hemolytic Anemia Clinical Efficacy

Broad-Spectrum Mutant PKR Stabilization and Activation: Thermostability and ATP Rescue

Mitapivat (AG-348) uniquely stabilizes and activates a wide range of mutant PKR enzymes responsible for hemolytic anemia. This is a critical differentiation from other agents that may only target wild-type PKR. For instance, mitapivat significantly attenuates the thermostability defect of the commonly observed R510Q mutant PKR, which has a half-life of only ~2% of the wild-type enzyme when incubated at 53°C [1]. This stabilization translates to increased ATP production in patient-derived erythroid cells, demonstrating functional rescue of the glycolytic pathway [2].

Enzyme Assay Mutant Protein Thermostability

Regulatory Approval for PK Deficiency and Thalassemia: First Disease-Modifying Therapy

Mitapivat is the only PKR activator with regulatory approvals for both PK deficiency and transfusion-dependent alpha- or beta-thalassemia. In the Phase 3 ENERGIZE-T trial for transfusion-dependent thalassemia, mitapivat achieved a transfusion reduction response (TRR, defined as ≥50% reduction in RBC units) in 30.4% of patients compared to 12.6% in the placebo group (p=0.0003) [1]. This quantitative evidence of reducing transfusion burden establishes mitapivat as the only approved oral therapy in this space, a position no other PKR activator or alternative currently holds [2].

Thalassemia Transfusion Burden FDA Approval

Defined Allosteric Binding Site via High-Resolution Crystal Structure

Mitapivat's mechanism of action is definitively characterized by a high-resolution (2.1 Å) crystal structure of the PK tetramer in complex with mitapivat, a level of structural detail not publicly available for other investigational PKR activators like etavopivat or AG-946 [1]. This structure reveals the precise allosteric binding site, a cryptic pocket distinct from the FBP binding site, and demonstrates that mitapivat binding induces an allosteric effect on the B-domain proximal to the active site [1]. Isothermal titration calorimetry confirms a binding affinity (Kd) of 1 µM for the human PK tetramer [1].

Structural Biology Drug Discovery Allosteric Regulation

Optimized Research and Procurement Scenarios for Mitapivat (AG-348)


Pharmacological Benchmarking of Novel PKR Activators in Preclinical Development

Mitapivat (AG-348) serves as the industry standard positive control for in vitro and in vivo assays evaluating new PKR activators. Its well-characterized biochemical potency (AC50 of 29 nM for PKR) and clinical efficacy data provide a robust baseline for head-to-head comparisons . Research programs investigating next-generation compounds like AG-946 or etavopivat should include mitapivat in all assays to quantify relative potency, target engagement, and functional rescue, as demonstrated by the increased PKR activity and reduced 2,3-DPG levels observed with both mitapivat and AG-946 in ex vivo sickle cell disease RBCs [1].

Investigating the Molecular Basis of PK Deficiency Using Patient-Derived Erythroid Cells

Due to its proven ability to increase enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes, mitapivat is the critical tool for ex vivo studies on primary cells from PK deficiency patients . Its capacity to rescue ATP production and reduce the glycolytic intermediate 2,3-DPG in these cells allows researchers to correlate specific genotypes with drug response, as shown in studies where mitapivat enhanced glycolytic flux and reduced 2,3-DPG levels [1]. This application is essential for functional studies of novel PKLR variants and for understanding the pathophysiology of hemolytic anemia.

Structural Biology and Rational Drug Design Targeting PKR Allostery

The availability of a high-resolution (2.1 Å) crystal structure of mitapivat bound to the PKR tetramer provides an unparalleled template for structure-based drug design . This structural information, which identifies the precise allosteric binding pocket and its conformational effects, is not available for other PKR activators. Researchers can use mitapivat as a chemical probe to investigate the allosteric regulation of PK isoforms, model the binding of new chemical scaffolds, and design novel activators with improved properties .

Clinical Trial Support and Biomarker Development for Hemoglobinopathies

Given its regulatory approvals and extensive clinical trial history (ACTIVATE, ACTIVATE-T, ENERGIZE, ENERGIZE-T), mitapivat is the reference molecule for developing companion diagnostics and pharmacodynamic biomarkers for PKR activation . Researchers can use mitapivat to validate assays measuring changes in ATP, 2,3-DPG, or hemoglobin oxygen affinity as potential biomarkers for drug response in sickle cell disease and thalassemia. This application is directly supported by data showing that mitapivat increases ATP and decreases 2,3-DPG in erythroid cells and in patients [1].

Technical Documentation Hub

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